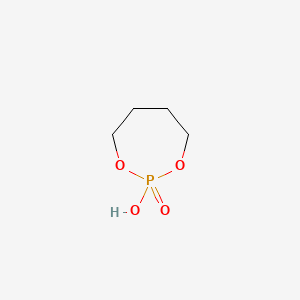

Tetramethylene phosphate

説明

The exact mass of the compound Tetramethylene phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylene phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylene phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

51374-71-1 |

|---|---|

分子式 |

C4H9O4P |

分子量 |

152.09 g/mol |

IUPAC名 |

2-hydroxy-1,3,2λ5-dioxaphosphepane 2-oxide |

InChI |

InChI=1S/C4H9O4P/c5-9(6)7-3-1-2-4-8-9/h1-4H2,(H,5,6) |

InChIキー |

UXYAJXBVMZFRMS-UHFFFAOYSA-N |

SMILES |

C1CCOP(=O)(OC1)O |

正規SMILES |

C1CCOP(=O)(OC1)O |

他のCAS番号 |

51374-71-1 |

製品の起源 |

United States |

化学反応の分析

Hydrolysis Reactions

Tetramethylene phosphate derivatives undergo hydrolysis under both acidic and basic conditions. The reaction kinetics depend on the electronic and steric effects of substituents:

-

Acidic Hydrolysis : Protonation of the phosphate oxygen increases electrophilicity, facilitating nucleophilic attack by water. For example, cyclic tetrametaphosphate derivatives hydrolyze to orthophosphates in acidic media .

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave P–O bonds. Hydrolysis rates decrease with bulky substituents due to steric hindrance .

Table 1: Hydrolysis Conditions and Products

| Substrate | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| [P₄O₁₂H₂]²⁻ (1) | H₂O, pH 3 | H₃PO₄ | 1.2 × 10⁻³ | |

| Alkyl tetramethylene phosphate | 0.1 M NaOH, 25°C | Orthophosphate derivatives | 4.8 × 10⁻⁴ |

Esterification and Alcoholysis

Reactions with alcohols yield phosphorylated esters. For instance:

-

Methanolysis : Dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻) reacts with methanol to form methyl esters ([P₄O₁₀(OH)(OMe)]²⁻) via nucleophilic attack at phosphorus. The reaction proceeds quantitatively at room temperature .

-

Transesterification : Aprotic solvents like acetone enhance reactivity, enabling ester exchange under mild conditions .

Key Mechanistic Insight :

-

Methoxy group incorporation is confirmed by ³¹P NMR signals at −24.6 ppm (P–OMe) and −26.2 ppm (P–OH) .

Thermal Decomposition

In epoxy resin composites, tetramethylene phosphonate derivatives (e.g., tin ethylenediamine tetra-methylene phosphonate, TETP) decompose at 300–400°C, releasing phosphoric acid and promoting char formation. This enhances flame retardancy, as shown by:

-

LOI Increase : Pure epoxy resin (LOI = 23%) vs. TETP composite (LOI = 29.5%) .

-

Peak Heat Release Rate (pHRR) Reduction : 45% decrease in pHRR for 7 wt% TETP composite .

Substitution Reactions

Asymmetric electrophilic substitution at phosphorus centers occurs with stereochemical retention or inversion, depending on solvent polarity and catalyst :

-

Retention Pathway : In polar solvents (e.g., acetonitrile), palladium-catalyzed reactions retain configuration due to rapid deprotonation of intermediates.

-

Inversion Pathway : In tetrahydrofuran (THF), slower deprotonation allows inversion, yielding enantiomeric products.

Example :

Chelation and Metal Coordination

Tetramethylene phosphonates act as polydentate ligands, forming stable complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These complexes exhibit:

-

Enhanced Stability : Log K values >10 for Fe³⁺ complexes in aqueous media .

-

Applications : Water treatment (scale inhibition) and catalysis .

Rearrangement Reactions

Under catalytic conditions, tetramethylene phosphate derivatives undergo rearrangements analogous to the Michaelis-Arbuzov reaction:

-

Pudovik Reaction : Phosphonate intermediates rearrange to bisphosphonates in the presence of tertiary amines .

-

Product Distribution : Rearrangement yields depend on catalyst loading and temperature, with isolated yields reaching 87% .

Oxidation and Reduction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。